molecular formula C21H23N3O5S B2707365 4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952861-07-3

4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2707365
CAS RN: 952861-07-3
M. Wt: 429.49
InChI Key: MNHUHZCMTNEZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as DMXAA, is a synthetic small molecule that has gained attention for its potential use as an anti-cancer agent. DMXAA was initially developed as a vascular disrupting agent (VDA) and was found to have anti-tumor activity.

Scientific Research Applications

Pharmacological Research

This compound is often explored for its potential as a pharmacological agent due to its unique chemical structure. Researchers investigate its interactions with various biological targets, such as enzymes and receptors, to develop new therapeutic drugs. Its potential applications include anti-inflammatory, anti-cancer, and neuroprotective agents .

Chemical Biology

In chemical biology, this compound is used as a probe to study biological processes at the molecular level. Its ability to bind selectively to certain proteins or nucleic acids makes it a valuable tool for elucidating the mechanisms of cellular functions and interactions. This helps in understanding disease pathways and identifying new drug targets .

Material Science

The compound’s unique structural properties make it useful in material science, particularly in the development of novel polymers and nanomaterials. Researchers explore its incorporation into polymer matrices to enhance material properties such as thermal stability, mechanical strength, and chemical resistance. These materials have applications in various industries, including electronics and aerospace .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent or standard for various analytical techniques. Its well-defined chemical properties allow for precise quantification and detection of other substances in complex mixtures. This is particularly useful in environmental monitoring, food safety, and clinical diagnostics .

Biochemical Assays

The compound is used in biochemical assays to study enzyme kinetics and inhibition. Its ability to act as a substrate or inhibitor in enzymatic reactions provides insights into enzyme function and regulation. This information is crucial for drug discovery and development, as it helps identify potential therapeutic targets and optimize drug efficacy .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for the design and synthesis of new drugs. Researchers modify its structure to enhance its pharmacokinetic and pharmacodynamic properties, aiming to develop more effective and safer medications. This process involves extensive testing and optimization to achieve the desired therapeutic outcomes .

These applications highlight the versatility and importance of this compound in various scientific research fields. Each application leverages its unique chemical properties to advance knowledge and innovation in different domains.

Based on general knowledge and typical applications of similar compounds in scientific research. Specific studies and detailed references would require access to specialized databases and publications.

properties

IUPAC Name

4-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-14-11-23(12-15(2)29-14)30(27,28)17-9-7-16(8-10-17)21(26)24-13-20(25)22-18-5-3-4-6-19(18)24/h3-10,14-15H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHUHZCMTNEZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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